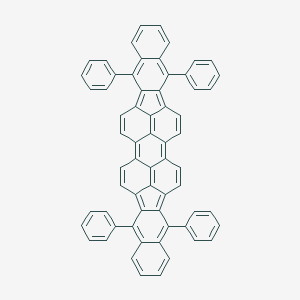

Tetraphenyldibenzoperiflanthene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

7,14,25,32-tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H36/c1-5-17-37(18-6-1)53-41-25-13-14-26-42(41)54(38-19-7-2-8-20-38)62-50-34-30-46-48-32-36-52-60-51(35-31-47(58(48)60)45-29-33-49(61(53)62)59(50)57(45)46)63-55(39-21-9-3-10-22-39)43-27-15-16-28-44(43)56(64(52)63)40-23-11-4-12-24-40/h1-36H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPDXAHGCGPUPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=C5C=CC6=C7C=CC8=C9C(=C1C=CC=CC1=C(C9=C1C8=C7C(=C3C6=C5C(=C24)C=C3)C=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H36 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583217 |

Source

|

| Record name | 5,10,15,20-Tetraphenylbisbenzo[5,6]indeno[1,2,3-cd:1',2',3'-lm]perylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

805.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187086-37-9, 175606-05-0 |

Source

|

| Record name | Bisbenz[5,6]indeno[1,2,3-cd:1′,2′,3′-lm]perylene, 5,10,15,20-tetraphenyl-, radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187086-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,10,15,20-Tetraphenylbisbenzo[5,6]indeno[1,2,3-cd:1',2',3'-lm]perylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tetraphenyldibenzoperiflanthene: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenyldibenzoperiflanthene (DBP), with the full chemical name 5,10,15,20-tetraphenylbisbenz[1][2]indeno[1,2,3-cd:1′,2′,3′-lm]perylene, is a polycyclic aromatic hydrocarbon that has garnered significant attention as a high-performance organic semiconductor. Its robust molecular structure and favorable electronic properties make it a promising candidate for a range of applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This technical guide provides a comprehensive overview of the synthesis and key properties of DBP, with detailed experimental protocols and structured data for easy reference.

Synthesis of this compound

The synthesis of this compound is achieved through a critical intramolecular "fissure coupling" reaction of a precursor molecule, (7,12-diphenyl)benzo[k]fluoranthene. This process involves the formation of new carbon-carbon bonds to extend the conjugated π-system, resulting in the rigid and planar DBP molecule.

Synthesis Pathway

The synthesis can be conceptually broken down into two main stages: the preparation of the precursor and its subsequent oxidative cyclodehydrogenation.

Caption: Synthesis pathway of this compound (DBP).

Experimental Protocol: Fissure Coupling of (7,12-diphenyl)benzo[k]fluoranthene

The following protocol is based on the synthesis of dibenzotetraphenylperiflanthene as described in the literature[3][4].

Materials:

-

(7,12-diphenyl)benzo[k]fluoranthene

-

Aluminum chloride (AlCl₃)

-

Sodium chloride (NaCl)

-

Cobalt(III) fluoride (CoF₃)

-

Trifluoroacetic acid (TFA)

-

Thallium(III) trifluoroacetate (Tl(OCOCF₃)₃)

-

Appropriate anhydrous solvents (e.g., dichloromethane, benzene)

Procedure using AlCl₃/NaCl:

-

A mixture of (7,12-diphenyl)benzo[k]fluoranthene, anhydrous aluminum chloride, and sodium chloride is prepared in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen). The NaCl is used to lower the melting point of the AlCl₃ and to moderate the reaction.

-

The reaction mixture is heated to a temperature typically in the range of 140-180 °C.

-

The reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature and quenched by the careful addition of a dilute acid solution (e.g., HCl).

-

The crude product is extracted with an organic solvent (e.g., dichloromethane or chloroform).

-

The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The resulting solid is purified by column chromatography on silica gel, followed by recrystallization or sublimation to yield pure this compound.

Alternative Procedures:

Similar procedures can be followed using CoF₃ in trifluoroacetic acid or Tl(OCOCF₃)₃ in an appropriate solvent. The choice of reagent can influence the reaction conditions and yield.

Properties of this compound

DBP exhibits a unique combination of photophysical, electrochemical, and thermal properties that make it a highly desirable material for organic electronics.

Photophysical Properties

DBP is known for its strong absorption in the visible region and intense fluorescence.[3][4][5]

| Property | Value | Conditions |

| Absorption Maximum (λₘₐₓ) | 333 nm | In THF |

| Emission Maximum (λₑₘ) | 610 nm | In THF |

| Fluorescence Quantum Yield (ΦF) | 0.85 (relative to precursor) | In solution |

Electrochemical Properties

The electrochemical behavior of DBP, particularly its HOMO and LUMO energy levels, is crucial for its function in electronic devices. These properties are typically investigated using cyclic voltammetry.[5][6][7]

| Property | Value | Method/Conditions |

| HOMO Energy Level | -5.5 eV | Cyclic Voltammetry |

| LUMO Energy Level | -3.5 eV | Cyclic Voltammetry |

| Electrochemical Band Gap | 2.0 eV | Calculated from HOMO and LUMO levels |

| Oxidation Potential | Reversible | Cyclic Voltammetry in benzene-acetonitrile (9:1) |

| Reduction Potential | Reversible | Cyclic Voltammetry in benzene-acetonitrile (9:1) |

Thermal Properties

DBP demonstrates excellent thermal stability, which is a critical requirement for device longevity and performance under operational stress.[5]

| Property | Value | Method/Conditions |

| Decomposition Temperature (Td) | >350 °C | Thermogravimetric Analysis (TGA) (0.5% weight loss) |

Experimental Workflows

The characterization of DBP involves a series of standard analytical techniques to confirm its structure and evaluate its properties.

Caption: Experimental workflow for DBP synthesis and characterization.

Conclusion

This compound stands out as a versatile and high-performing organic semiconductor. The synthetic route, centered around an efficient fissure coupling reaction, provides access to this complex polycyclic aromatic hydrocarbon. Its impressive photophysical, electrochemical, and thermal properties have established DBP as a key material in the advancement of organic electronic devices. This guide provides the foundational knowledge for researchers and professionals to explore and utilize DBP in their respective fields of research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Collection - Dibenzotetraphenylperiflanthene:â Synthesis, Photophysical Properties, and Electrogenerated Chemiluminescence - Journal of the American Chemical Society - Figshare [figshare.com]

- 3. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 4. [PDF] Dibenzotetraphenylperiflanthene: Synthesis, photophysical properties, and electrogenerated chemiluminescence | Semantic Scholar [semanticscholar.org]

- 5. ossila.com [ossila.com]

- 6. BASi® | Cyclic Voltammetry - Data Analysis [basinc.com]

- 7. ossila.com [ossila.com]

An In-depth Technical Guide to CAS Number 175606-05-0: 5,10,15,20-Tetraphenylbisbenzindeno[1,2,3-cd:1′,2′,3′-lm]perylene

An In-depth Technical Guide to CAS Number 175606-05-0: 5,10,15,20-Tetraphenylbisbenz[1][2]indeno[1,2,3-cd:1′,2′,3′-lm]perylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of the compound identified by CAS number 175606-05-0. This molecule, scientifically named 5,10,15,20-Tetraphenylbisbenz[1][2]indeno[1,2,3-cd:1′,2′,3′-lm]perylene, is also commonly referred to as Tetraphenyldibenzoperiflanthene (DBP). It is a polycyclic aromatic hydrocarbon that has garnered significant interest as an organic semiconductor material. Its unique electronic and photophysical properties make it a promising candidate for applications in advanced electronic devices, particularly in the fields of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

While the primary applications of DBP are in materials science, this guide aims to provide a thorough resource for researchers across various scientific disciplines. It is important to note that a separate compound, dibutyl phthalate, also shares the acronym DBP and is a known endocrine disruptor. This guide is exclusively focused on the properties and applications of the organic semiconductor, CAS 175606-05-0.

Chemical and Physical Properties

The fundamental properties of 5,10,15,20-Tetraphenylbisbenz[1][2]indeno[1,2,3-cd:1′,2′,3′-lm]perylene are summarized in the tables below. These properties are critical for understanding its behavior in various applications and for designing new experiments.

Table 1: General and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 175606-05-0 | [3] |

| Molecular Formula | C₆₄H₃₆ | |

| Molecular Weight | 804.97 g/mol | |

| Synonyms | This compound, Dibenzo{[f,f′]-4,4′,7,7′-tetraphenyl}diindeno[1,2,3-cd:1′,2′,3′-lm]perylene, Red 2 | |

| Appearance | Red powder/crystals | [3] |

| Melting Point | >400 °C | [3] |

| Solubility | Information not widely available, but soluble in organic solvents like THF for characterization. | [3] |

| Purity | Sublimed >99.0% (HPLC) is commercially available. |

Table 2: Electronic and Photophysical Properties

| Property | Value | Reference(s) |

| Highest Occupied Molecular Orbital (HOMO) | 5.5 eV | |

| Lowest Unoccupied Molecular Orbital (LUMO) | 3.5 eV | |

| Absorption Maximum (λmax) | 333 nm (in THF) | [3] |

| Fluorescence Emission Maximum (λem) | 610 nm (in THF) | [3] |

| Color of Emission | Orange-Red |

Synthesis of 5,10,15,20-Tetraphenylbisbenz[1][2]indeno[1,2,3-cd:1′,2′,3′-lm]perylene

The synthesis of DBP has been reported through several methods, primarily involving the coupling of smaller aromatic precursors. Two prominent methods are Fissure Coupling and Anodic Coupling.

Synthesis via Fissure Coupling

This method involves the oxidative coupling of (7,12-diphenyl)benzo[k]fluoranthene.

Caption: Synthesis of DBP via Fissure Coupling.

-

Starting Material: (7,12-diphenyl)benzo[k]fluoranthene is used as the precursor.

-

Oxidizing Agent: A strong oxidizing agent such as aluminum chloride/sodium chloride (AlCl₃/NaCl), cobalt(III) fluoride/trifluoroacetic acid (CoF₃/TFA), or thallium(III) trifluoroacetate (Tl(OCOCF₃)₃) is employed.

-

Reaction Conditions: The reaction is typically carried out in an appropriate solvent under controlled temperature conditions.

-

Purification: The crude product is purified using column chromatography to isolate the desired DBP.

Synthesis via Anodic Coupling

An alternative and more controlled method for synthesizing DBP is through an electrochemical approach known as anodic coupling. This method involves the intermolecular and subsequent intramolecular dehydrogenative coupling of (7,12-diphenyl)benzo[k]fluoranthene.

Caption: Anodic Coupling Synthesis of DBP.

-

Electrolyte Solution: A solution of the starting material, (7,12-diphenyl)benzo[k]fluoranthene, is prepared in a suitable solvent mixture, such as benzene/acetonitrile, containing a supporting electrolyte.

-

Electrolysis: The synthesis is performed in an electrochemical cell using a platinum electrode. A controlled potential is applied to initiate the intermolecular coupling to form the dimer intermediate.

-

Further Oxidation: The potential is then increased to induce the intramolecular cyclization of the intermediate, leading to the formation of DBP.

-

Isolation and Purification: After the electrolysis is complete, the solvent is removed, and the product is extracted and purified using column chromatography.

Applications in Organic Electronics

The unique properties of DBP make it a valuable material for various organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)

DBP is utilized as a red-emitting dopant in the emissive layer of OLEDs. Its high fluorescence quantum yield contributes to the fabrication of efficient and color-pure red OLEDs.

Caption: Structure of a typical OLED using DBP.

-

Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by drying with nitrogen gas and treatment with UV-ozone.

-

Deposition of Organic Layers: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL), are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber. The EML typically consists of a host material doped with a small percentage of DBP.

-

Cathode Deposition: A metal cathode, such as aluminum (Al), is deposited on top of the organic layers through a shadow mask to define the active area of the device.

-

Encapsulation: The fabricated device is encapsulated in an inert atmosphere (e.g., a glove box) to protect the organic layers from moisture and oxygen.

Organic Photovoltaics (OPVs)

In OPV devices, DBP can function as an electron donor material due to its suitable HOMO level and broad absorption spectrum. When paired with an appropriate electron acceptor material, it can contribute to efficient charge generation and collection.

Conclusion

5,10,15,20-Tetraphenylbisbenz[1][2]indeno[1,2,3-cd:1′,2′,3′-lm]perylene (DBP), identified by CAS number 175606-05-0, is a highly promising organic semiconductor with well-defined chemical, electronic, and photophysical properties. Its synthesis has been achieved through various methods, including fissure and anodic coupling, allowing for its incorporation into advanced electronic devices. The primary applications of DBP lie in the field of materials science, particularly in the development of high-efficiency OLEDs and OPVs. While this guide is intended for a broad scientific audience, the current body of research does not indicate any direct applications in drug development. Further research into the material properties and device physics of DBP will undoubtedly unlock its full potential in next-generation organic electronics.

In-Depth Technical Guide: Photophysical Properties of Tetraphenyldibenzoperiflanthene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraphenyldibenzoperiflanthene (TPDBP), also known as DBP, is a promising organic semiconductor with significant potential in the fields of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its robust photophysical properties, including strong absorption in the visible region and efficient fluorescence, make it a material of considerable interest. This technical guide provides a comprehensive overview of the core photophysical properties of TPDBP, detailing available quantitative data, experimental protocols for characterization, and visual representations of key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development who may utilize fluorescent probes.

Introduction

5,10,15,20-Tetraphenylbisbenz[1]indeno[1,2,3-cd:1′,2′,3′-lm]perylene, commonly known as this compound (TPDBP or DBP), is a polycyclic aromatic hydrocarbon characterized by a perylene core with extended conjugation. This molecular structure gives rise to its notable electronic and optical properties. Primarily utilized as an electron donor or acceptor in organic electronic devices, a thorough understanding of its photophysical characteristics is paramount for optimizing device performance and exploring new applications. This guide synthesizes the available scientific literature to present a detailed technical overview of TPDBP's photophysical behavior.

Quantitative Photophysical Data

The following table summarizes the key quantitative photophysical properties of this compound (TPDBP) that have been reported in the scientific literature. It is important to note that experimentally determined fluorescence quantum yields and excited-state lifetimes in various solvents are not widely available in the reviewed literature.

| Property | Value | Solvent/Condition | Reference(s) |

| Absorption Maximum (λabs) | 333 nm | THF | [2] |

| Emission Maximum (λem) | 610 nm | THF | [2] |

| HOMO Energy Level | -5.5 eV | Solid State | [2] |

| LUMO Energy Level | -3.5 eV | Solid State | [2] |

| First Electronic Excitation Energy (S1 ← S0) | 2.2437 eV (Experimental, in Ne matrix) | Neon Matrix | [3] |

| 2.2651 eV (Theoretical, gas phase) | Gas Phase | [3] |

Experimental Protocols

The characterization of the photophysical properties of TPDBP involves several key experimental techniques. The following sections detail the generalized methodologies for these measurements.

Sample Preparation

For solution-phase measurements, high-purity TPDBP is dissolved in spectroscopic grade solvents such as tetrahydrofuran (THF), chloroform, chlorobenzene, or dichlorobenzene.[3] The concentration is typically adjusted to be in the micromolar range to avoid aggregation and inner filter effects, particularly for fluorescence measurements. Solutions should be prepared in a clean environment to avoid contamination from fluorescent impurities. For solid-state measurements, thin films of TPDBP can be prepared by techniques such as vapor deposition or spin-coating from solution.

UV-Vis Absorption Spectroscopy

This technique is used to determine the wavelengths at which TPDBP absorbs light, corresponding to electronic transitions from the ground state to excited states.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically employed.

-

Procedure:

-

A solution of TPDBP of known concentration is prepared in a chosen solvent.

-

The solution is placed in a quartz cuvette with a defined path length (commonly 1 cm).

-

A reference cuvette containing the pure solvent is used to record a baseline.

-

The absorption spectrum is recorded over a relevant wavelength range, typically from the UV to the near-IR region.

-

The wavelength of maximum absorption (λabs) is identified from the spectrum.

-

Steady-State Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission properties of TPDBP after it has been excited by absorbing light.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube).

-

Procedure:

-

A dilute solution of TPDBP (absorbance typically < 0.1 at the excitation wavelength to minimize inner filter effects) is prepared.

-

The sample is placed in a quartz cuvette.

-

An excitation wavelength (often corresponding to an absorption maximum) is selected.

-

The emission spectrum is scanned over a wavelength range longer than the excitation wavelength.

-

The wavelength of maximum emission (λem) is determined.

-

Fluorescence Quantum Yield (ΦF) Determination

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method is commonly used for its determination.

-

Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity and absorbance to those of a standard with a known quantum yield.[4]

-

Procedure:

-

Select a suitable fluorescence standard with a known quantum yield and an absorption profile that overlaps with that of TPDBP (e.g., Rhodamine 6G, Quinine Sulfate).

-

Prepare a series of dilute solutions of both the TPDBP sample and the standard in the same solvent. The absorbance of these solutions should be kept low (typically < 0.1) and measured at the same excitation wavelength.

-

Record the fluorescence emission spectra for all solutions under identical experimental conditions (excitation wavelength, slit widths).

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should yield straight lines passing through the origin.

-

The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (msample / mstd) * (nsample2 / nstd2)

where ΦF,std is the quantum yield of the standard, m is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

-

Excited-State Lifetime (τ) Measurement

Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring the excited-state lifetime of fluorescent molecules in the nanosecond range.

-

Principle: TCSPC measures the time delay between the excitation of a sample by a short pulse of light and the detection of the first emitted photon. By repeating this process many times, a histogram of the photon arrival times is built, which represents the fluorescence decay profile.[1][5]

-

Instrumentation: A TCSPC system typically includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast and sensitive single-photon detector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Procedure:

-

A dilute solution of TPDBP is excited with a high-repetition-rate pulsed laser.

-

The emitted photons are collected at a 90-degree angle to the excitation beam and passed through a monochromator to select the emission wavelength.

-

The time difference between the laser pulse and the arrival of a single fluorescence photon at the detector is measured and recorded.

-

This process is repeated millions of times to build up a decay histogram.

-

The resulting decay curve is then fitted to an exponential function to extract the excited-state lifetime (τ).

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and photophysical processes related to the characterization of this compound.

Caption: Experimental workflow for the photophysical characterization of TPDBP.

Caption: Simplified Jablonski diagram illustrating the key photophysical processes for TPDBP.

Applications in Drug Development

While this compound is primarily explored in materials science, its strong fluorescence properties are analogous to those of organic fluorophores used as probes in biological and pharmaceutical research. The principles and experimental techniques detailed in this guide for characterizing TPDBP are directly applicable to the evaluation of new fluorescent molecules for applications such as:

-

Fluorescent Labeling: Covalent attachment of fluorescent molecules to drugs or biomolecules to track their localization and concentration in vitro and in vivo.

-

High-Throughput Screening (HTS): Development of fluorescence-based assays to screen large libraries of compounds for potential drug candidates.

-

Bioimaging: Use of fluorescent probes for imaging cellular structures and processes.

A thorough understanding of the photophysical properties, such as quantum yield and lifetime, is critical for selecting the optimal fluorophore for a specific biological application, as these properties can be sensitive to the local environment (e.g., pH, polarity, binding to a target).

Conclusion

This compound exhibits interesting photophysical properties that make it a valuable material in organic electronics. This guide has provided a summary of its known quantitative photophysical data and detailed the standard experimental protocols for its characterization. While there is a need for more comprehensive studies to determine its fluorescence quantum yield and excited-state lifetime in a range of solvents, the methodologies outlined here provide a solid foundation for researchers to conduct such investigations. The principles of photophysical characterization detailed herein are broadly applicable and can serve as a valuable resource for scientists working with fluorescent molecules in diverse fields, including drug development.

References

In-depth Technical Guide: HOMO-LUMO Levels of Tetraphenyldibenzoperiflanthene (DBP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenyldibenzoperiflanthene (DBP) is a polycyclic aromatic hydrocarbon that has garnered significant interest in the field of organic electronics. Its robust structure and favorable electronic properties make it a promising candidate for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. A fundamental understanding of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for designing and optimizing these devices. This guide provides a comprehensive overview of the experimentally determined and computationally calculated HOMO and LUMO energy levels of DBP, detailed experimental protocols, and a visualization of the experimental workflow.

Data Presentation: HOMO and LUMO Energy Levels of DBP

The electronic properties of DBP have been investigated through both experimental techniques and computational modeling. The following table summarizes the reported HOMO and LUMO energy levels.

| Parameter | Experimental Value (eV) | Experimental Method | Computational Value (eV) | Computational Method | Reference |

| HOMO | -5.5 | Cyclic Voltammetry (CV) | - | - | [1] |

| LUMO | -3.5 | CV and Optical Band Gap | - | - | [1] |

| Optical Band Gap | 2.2437 | UV-Vis Spectroscopy | - | - | [2] |

Note: The experimental LUMO level is often determined by adding the optical band gap to the experimentally measured HOMO level.

Experimental Protocols

The determination of the HOMO and LUMO energy levels of organic semiconductors like DBP relies on a combination of electrochemical and spectroscopic techniques.

Cyclic Voltammetry (CV) for HOMO Level Determination

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule. The HOMO level can be estimated from the onset of the first oxidation potential.

Methodology:

-

Instrumentation: A standard three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Sample Preparation: A solution of DBP is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆). The concentration of DBP is typically in the millimolar range.

-

Measurement Procedure:

-

The solution is purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can interfere with the measurement.

-

The potential of the working electrode is swept linearly with time towards a more positive potential to induce oxidation.

-

The potential is then swept back to the initial value.

-

The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.

-

-

Data Analysis: The onset of the oxidation peak in the cyclic voltammogram is determined. This potential is then referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a known energy level relative to the vacuum level. The HOMO energy level is calculated using the following empirical formula:

EHOMO = -[Eox (onset) vs Fc/Fc⁺ + 4.8] eV

UV-Vis Spectroscopy for Optical Band Gap Determination

UV-Visible (UV-Vis) absorption spectroscopy is used to determine the optical band gap of a material, which corresponds to the energy required to promote an electron from the HOMO to the LUMO upon absorption of a photon.

Methodology:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is employed.

-

Sample Preparation: A dilute solution of DBP is prepared in a UV-transparent solvent (e.g., tetrahydrofuran - THF or dichloromethane). Alternatively, a thin film of DBP can be deposited on a transparent substrate like quartz.

-

Measurement Procedure:

-

A baseline spectrum of the pure solvent or substrate is recorded.

-

The absorption spectrum of the DBP sample is then measured over a range of wavelengths (typically 200-800 nm).

-

-

Data Analysis: The absorption onset (λonset) is determined from the low-energy edge of the absorption spectrum. The optical band gap (Eg) is then calculated using the following equation:

Eg (eV) = 1240 / λonset (nm)

LUMO Level Estimation

Once the HOMO level is determined from cyclic voltammetry and the optical band gap is determined from UV-Vis spectroscopy, the LUMO level can be estimated using the following relationship:

ELUMO = EHOMO + Eg

Computational Methods

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure of molecules, including the HOMO and LUMO energy levels.

Methodology:

-

Software: Quantum chemistry software packages such as Gaussian, TURBOMOLE, or similar are used.

-

Functional and Basis Set: The choice of functional and basis set is critical for obtaining accurate results. For molecules like DBP, hybrid functionals such as B3LYP or range-separated functionals like CAM-B3LYP are commonly employed. A sufficiently large basis set, for example, def2-TZVP, is necessary to accurately describe the electronic structure.[1][3]

-

Procedure:

-

The geometry of the DBP molecule is optimized to find its lowest energy conformation.

-

A single-point energy calculation is then performed on the optimized geometry to determine the energies of the molecular orbitals.

-

-

Analysis: The energies of the HOMO and LUMO are obtained directly from the output of the calculation. Time-dependent DFT (TD-DFT) can be further used to calculate the excitation energies, which correspond to the energy difference between the ground and excited states and can be compared with the experimental optical band gap.[1][3]

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the HOMO and LUMO energy levels of this compound.

Caption: Experimental workflow for HOMO and LUMO level determination of DBP.

References

Solubility of Tetraphenyldibenzoperiflanthene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Overview of Tetraphenyldibenzoperiflanthene (DBP)

This compound (5,10,15,20-tetraphenylbisbenz[1][2]indeno[1,2,3-cd:1′,2′,3′-lm]perylene) is a polycyclic aromatic hydrocarbon that has garnered significant interest for its application as an electron donor or acceptor in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. Its robust chemical structure and favorable electronic properties make it a key component in the development of next-generation organic electronics. The ability to process DBP from solution is crucial for the fabrication of large-area and flexible devices.

Solubility of this compound: Qualitative Data

Based on a thorough review of scientific literature, this compound has been successfully dissolved in several common organic solvents for the fabrication of thin films and electronic devices. The following table summarizes the known solvents and the context of their use. It is important to note that specific solubility values (e.g., in g/L or mol/L) at various temperatures are not explicitly reported in the reviewed literature.

| Organic Solvent | Chemical Formula | Qualitative Solubility | Application Context |

| Chloroform (CF) | CHCl₃ | Soluble | Used for the preparation of solution-processed DBP films for organic photovoltaic cells. |

| Chlorobenzene (CB) | C₆H₅Cl | Soluble | Employed as a solvent for creating DBP films in research on organic solar cells. |

| Dichlorobenzene (ODCB) | C₆H₄Cl₂ | Soluble | Utilized in the solution-processing of DBP for thin-film applications in organic electronics. |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble | The absorption spectrum of DBP has been measured in THF, indicating its solubility in this solvent. |

Experimental Protocol for Quantitative Solubility Determination

To address the current data gap, researchers can determine the quantitative solubility of this compound in various organic solvents using established laboratory methods. The following protocol outlines a standard procedure for determining solubility as a function of temperature.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at various temperatures.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (chemically resistant, e.g., PTFE)

-

UV-Vis spectrophotometer

-

Centrifuge (optional)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of sealed vials, each containing a known volume of the selected organic solvent.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The equilibration time should be determined empirically.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated syringe to prevent premature crystallization.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, weigh the flask containing the dried DBP residue.

-

Calculate the mass of the dissolved DBP by subtracting the initial weight of the empty flask.

-

The solubility can then be expressed in terms of g/L or mol/L.

-

-

Spectroscopic Analysis (Alternative Method):

-

Prepare a calibration curve by measuring the absorbance of a series of DBP solutions of known concentrations at its maximum absorption wavelength (λmax).

-

Dilute the filtered saturated solution with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.

-

-

Data Analysis:

-

Repeat the procedure at different temperatures to determine the temperature dependence of solubility.

-

Plot solubility (g/L or mol/L) as a function of temperature.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be systematically documented in scientific literature, its demonstrated use in solution-processed organic electronics confirms its solubility in key organic solvents such as chloroform, chlorobenzene, dichlorobenzene, and tetrahydrofuran. This guide provides the currently available qualitative information and a robust experimental framework for researchers to determine the quantitative solubility of this important organic semiconductor. The generation and publication of such data would be of significant benefit to the materials science and organic electronics communities, enabling more precise control over solution-based fabrication processes and facilitating the development of novel applications.

References

The Genesis of a Luminary: Unraveling the Discovery and History of Tetraphenyldibenzoperiflanthene

For Immediate Release

A cornerstone of modern organic electronics, tetraphenyldibenzoperiflanthene (DBP), has carved a significant niche in the landscape of high-performance organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This technical guide delves into the seminal discovery and historical development of this remarkable molecule, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins, synthesis, and fundamental properties.

The Inaugural Synthesis and Characterization

The scientific community was first introduced to this compound, systematically named 5,10,15,20-tetraphenylbisbenz[1][2]indeno[1,2,3-cd:1′,2′,3′-lm]perylene, in a 1996 publication by Jeff D. Debad, Jonathan C. Morris, Vince Lynch, Philip Magnus, and Allen J. Bard in the Journal of the American Chemical Society.[3] Their work laid the foundational stone, detailing not only the first synthesis of this novel polycyclic aromatic hydrocarbon but also its intriguing photophysical and electrochemical characteristics.

The synthesis of DBP is a two-step process, commencing with the creation of a crucial precursor, 7,12-diphenylbenzo[k]fluoranthene. This is followed by a "fissure coupling" reaction to yield the final DBP molecule.

Synthesis of the Precursor: 7,12-Diphenylbenzo[k]fluoranthene

The initial step involves a Diels-Alder reaction between 1,3-diphenylisobenzofuran and acenaphthylene. This cycloaddition reaction forms the core benzo[k]fluoranthene structure with phenyl substituents at the 7 and 12 positions.

Experimental Protocol:

A mixture of 1,3-diphenylisobenzofuran and acenaphthylene is heated, typically in a high-boiling solvent or neat, to induce the [4+2] cycloaddition. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product, 7,12-diphenylbenzo[k]fluoranthene, is isolated and purified using column chromatography.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

"1,3-Diphenylisobenzofuran" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Acenaphthylene" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "7,12-Diphenylbenzo[k]fluoranthene" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"1,3-Diphenylisobenzofuran" -> "7,12-Diphenylbenzo[k]fluoranthene" [label="Diels-Alder Reaction"]; "Acenaphthylene" -> "7,12-Diphenylbenzo[k]fluoranthene"; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 10px; } Precursor Synthesis via Diels-Alder Reaction

The Final Step: Fissure Coupling to this compound

The pivotal step in the creation of DBP is the "fissure coupling" of the 7,12-diphenylbenzo[k]fluoranthene precursor. The 1996 paper by Debad et al. explored several reagents to achieve this intramolecular cyclodehydrogenation, including aluminum chloride/sodium chloride (AlCl₃/NaCl), cobalt(III) fluoride/trifluoroacetic acid (CoF₃/TFA), and thallium(III) trifluoroacetate (Tl(OCOCF₃)₃).[3]

Experimental Protocol (using AlCl₃/NaCl):

7,12-diphenylbenzo[k]fluoranthene is mixed with a molten salt mixture of aluminum chloride and sodium chloride. The reaction is carried out at an elevated temperature, promoting the intramolecular C-C bond formation. After the reaction is complete, the mixture is cooled and quenched, followed by extraction and purification of the crude product to yield this compound.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

"7,12-Diphenylbenzo[k]fluoranthene" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reagents" [label="AlCl3/NaCl or\nCoF3/TFA or\nTl(OCOCF3)3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "this compound (DBP)" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"7,12-Diphenylbenzo[k]fluoranthene" -> "this compound (DBP)" [label="Fissure Coupling"]; "Reagents" -> "this compound (DBP)"; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 10px; } Final Synthesis of DBP via Fissure Coupling

Foundational Physicochemical Properties

The initial investigation by Debad and his colleagues also provided the first insights into the electronic and optical properties of DBP, which foreshadowed its future applications in optoelectronic devices.

| Property | Value | Reference |

| Absorption Maximum (λmax) | ~550 nm | [3] |

| Emission Maximum (λem) | ~610 nm | [3] |

| Electrochemical Band Gap | ~2.25 eV | [3] |

These early findings highlighted DBP's strong absorption in the visible spectrum and its capacity for efficient light emission, making it an attractive candidate for further research in the burgeoning field of organic electronics.

The Rise to Prominence in Organic Electronics

Following its initial discovery, DBP remained a molecule of academic interest for several years. However, the early 2000s witnessed a surge in research into organic semiconductors for electronic applications. It was during this period that the unique properties of DBP were revisited and its potential as a high-performance material was realized. Key studies in the mid-2000s demonstrated its utility as a host material in red OLEDs and as a donor material in OPVs, paving the way for its widespread adoption in the field.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

"Discovery (1996)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Early Research" [fillcolor="#FBBC05", fontcolor="#202124"]; "OLED & OPV Applications (mid-2000s)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Widespread Adoption" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Discovery (1996)" -> "Early Research"; "Early Research" -> "OLED & OPV Applications (mid-2000s)"; "OLED & OPV Applications (mid-2000s)" -> "Widespread Adoption"; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 10px; } Historical Timeline of DBP Development

Conclusion

The discovery of this compound by Debad and his team in 1996 marked a significant milestone in the field of polycyclic aromatic hydrocarbons. Their pioneering work on its synthesis and initial characterization laid the groundwork for its subsequent development into a key material for advanced organic electronic devices. The journey of DBP from a laboratory curiosity to a high-performance component in modern technology underscores the importance of fundamental research in driving innovation. This guide provides a comprehensive overview of its origins, offering a valuable resource for researchers and professionals working at the forefront of materials science and electronic device development.

References

A Technical Guide to the Synthesis and Characterization of Tetraphenyldibenzoperiflanthene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis, characterization, and photophysical properties of tetraphenyldibenzoperiflanthene (TPDBP) and its derivatives. These large π-conjugated molecules are of significant interest in the field of organic electronics and optoelectronics due to their strong visible absorption, bipolar transport properties, and potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1]

Core Synthesis of this compound (DBP)

The foundational structure of this compound, also known as 5,10,15,20-tetraphenylbisbenz[2]indeno[1,2,3-cd:1′,2′,3′-lm]perylene, is a polycyclic aromatic hydrocarbon with the chemical formula C₆₄H₃₆. The synthesis of the core TPDBP molecule can be achieved through a fissure coupling reaction of (7,12-diphenyl)benzo[k]fluoranthene.[3] This key synthetic step is outlined below:

Experimental Protocol: Synthesis of Dibenzotetraphenylperiflanthene

A detailed experimental protocol for the synthesis of dibenzo{[f,f']-4,4',7,7'-tetraphenyl}diindeno[1,2,3-cd:1',2',3'-lm]perylene (a TPDBP derivative) involves the fissure coupling of (7,12-diphenyl)benzo[k]fluoranthene.[3] The reaction can be carried out using reagents such as AlCl₃/NaCl, CoF₃/TFA, or Tl(OCOCF₃)₃.[3]

Materials:

-

(7,12-diphenyl)benzo[k]fluoranthene

-

Aluminum chloride (AlCl₃)

-

Sodium chloride (NaCl)

-

Trifluoroacetic acid (TFA)

-

Cobalt(III) fluoride (CoF₃)

-

Thallium(III) trifluoroacetate (Tl(OCOCF₃)₃)

-

Appropriate anhydrous solvents

Procedure (Illustrative example using AlCl₃/NaCl):

-

A mixture of (7,12-diphenyl)benzo[k]fluoranthene, AlCl₃, and NaCl is heated in an inert atmosphere.

-

The reaction mixture is stirred at an elevated temperature for a specified period to facilitate the fissure coupling reaction.

-

Upon completion, the reaction is quenched, and the crude product is extracted using a suitable organic solvent.

-

The product is then purified using techniques such as column chromatography or recrystallization to yield the desired dibenzotetraphenylperiflanthene.

Synthesis of this compound Derivatives

The functionalization of the core TPDBP structure allows for the tuning of its electronic and photophysical properties. While specific synthetic protocols for a wide range of TPDBP derivatives are not extensively detailed in the provided search results, general strategies for the synthesis of related polycyclic aromatic hydrocarbons and tetraphenylethylene (TPE) derivatives can be adapted. These strategies often involve well-established organic reactions such as Suzuki or Stille cross-coupling reactions to introduce various substituents onto the aromatic core.

Characterization of this compound and its Derivatives

A thorough characterization of TPDBP derivatives is crucial for understanding their structure-property relationships and evaluating their potential for various applications. The key characterization techniques and the typical data obtained are summarized below.

Photophysical Properties

The photophysical properties of TPDBP and its derivatives are central to their application in optoelectronic devices. These properties are typically investigated using UV-Vis absorption and fluorescence spectroscopy.

| Compound | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_F) | Solvent |

| TPDBP (DBP) | 333 | 610 | - | THF |

| (7,12-diphenyl)benzo[k]fluoranthene derivative (3) | - | - | 1.0 | Solution |

| Dibenzotetraphenylperiflanthene derivative (4) | - | - | 0.85 | Solution |

Data sourced from Ossila[4] and the Journal of the American Chemical Society[3].

Experimental Protocol: UV-Vis Absorption and Fluorescence Spectroscopy

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer for absorption measurements.

-

A spectrofluorometer for fluorescence measurements.

Procedure:

-

Solutions of the TPDBP derivative are prepared in a suitable solvent (e.g., THF, chloroform) at a known concentration.

-

For absorption measurements, the solution is placed in a quartz cuvette, and the absorbance is measured across a range of wavelengths (typically 200-800 nm).

-

For fluorescence measurements, the solution is excited at a wavelength corresponding to an absorption maximum, and the emission spectrum is recorded.

-

The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield.

Electrochemical Properties

The electrochemical properties of TPDBP derivatives, particularly their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical for their performance in electronic devices. These properties are typically investigated using cyclic voltammetry (CV).

| Compound | HOMO (eV) | LUMO (eV) | Method |

| TPDBP (DBP) | -5.5 | -3.5 | [5] |

| Dibenzotetraphenylperiflanthene derivative (4) | Reversible formation of singly and doubly charged cations and anions | - | Cyclic Voltammetry |

Data sourced from Ossila[4] and the Journal of the American Chemical Society[3].

Experimental Protocol: Cyclic Voltammetry

Instrumentation:

-

A potentiostat with a three-electrode setup (working electrode, reference electrode, and counter electrode).

Procedure:

-

A solution of the TPDBP derivative is prepared in an appropriate solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

The solution is purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

-

The potential of the working electrode is swept linearly with time, and the resulting current is measured.

-

The oxidation and reduction potentials of the compound can be determined from the cyclic voltammogram.

-

The HOMO and LUMO energy levels can be estimated from the onset of the first oxidation and reduction potentials, respectively, relative to a reference compound (e.g., ferrocene/ferrocenium).

Vibrational and Electronic States

The vibrational modes and electronic states of TPDBP have been studied using various spectroscopic techniques, including infrared (IR) absorption spectroscopy and high-resolution electron energy loss spectroscopy (HREELS), complemented by density functional theory (DFT) calculations.[6] These studies provide insights into the molecular structure and electronic transitions of the molecule.[6]

Signaling Pathways and Experimental Workflows

To visualize the logical flow of synthesis and characterization, the following diagrams are provided.

Caption: Synthetic workflow for this compound derivatives.

Caption: Experimental workflow for the characterization of TPDBP derivatives.

Conclusion

This compound and its derivatives represent a promising class of materials for advanced organic electronic and optoelectronic applications. Their synthesis, while requiring specific conditions, opens the door to a wide range of functionalized molecules with tunable properties. A comprehensive characterization of their photophysical and electrochemical properties is essential for understanding their performance and guiding the design of new materials for next-generation devices. This guide provides a foundational understanding of the synthesis and characterization of these complex and valuable molecules.

References

- 1. Research Progress in Organic Optoelectronic Devices Based on Large π Conjugated Molecules this compound and Diindenoperylene [mater-rep.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ossila.com [ossila.com]

- 5. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 6. researchgate.net [researchgate.net]

Unraveling the Electronic and Vibrational Landscape of Tetraphenyldibenzoperiflanthene: A Theoretical and Computational Guide

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Tetraphenyldibenzoperiflanthene (DBP), a polycyclic aromatic hydrocarbon, has garnered significant attention for its promising applications in organic electronics, particularly as an electron donor in organic photovoltaic devices and light-emitting diodes.[1][2] A thorough understanding of its fundamental electronic and vibrational properties is crucial for the rational design and optimization of DBP-based materials and devices. This technical guide provides a comprehensive overview of the theoretical and computational studies that have elucidated the intricate characteristics of DBP, offering a valuable resource for researchers in the field.

Molecular Structure and Properties

This compound, with the chemical formula C₆₄H₃₆, is a large, non-planar molecule characterized by a perylene core flanked by two dibenzoindenoperylene units and substituted with four peripheral phenyl groups.[3] These phenyl groups act as spacers, influencing the molecule's packing in the solid state and its interaction with surfaces.[3]

Computational Methodologies

The theoretical investigation of DBP heavily relies on quantum chemistry methods to predict its electronic structure, spectroscopic properties, and reactivity. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most commonly employed computational tools for studying large molecules like DBP due to their favorable balance between accuracy and computational cost.[4][5][6][7]

Key Computational Approaches:

-

Density Functional Theory (DFT): Used to optimize the ground-state geometry and calculate vibrational frequencies.[3][4][8]

-

Time-Dependent Density Functional Theory (TD-DFT): The workhorse for calculating excited-state properties, including vertical excitation energies and absorption spectra.[1][5][6][7] The choice of the exchange-correlation functional is critical and significantly impacts the accuracy of the results.[1][5][6]

-

Coupled-Cluster Methods (e.g., CC2): High-accuracy wavefunction-based methods used to benchmark the results obtained from TD-DFT calculations.[1][5]

The selection of an appropriate basis set is also crucial for obtaining reliable results. Basis sets like def2-TZVP are commonly used in these calculations.[1] All calculations are typically performed using quantum chemistry software packages such as Turbomole.[1]

Electronic Properties and Excited States

The electronic properties of DBP are dominated by its extensive π-conjugated system. Theoretical calculations have been instrumental in understanding its electronic transitions and interpreting experimental UV/vis absorption spectra.

Key Findings:

-

The lowest energy electronic transition (S₁ ← S₀) is primarily a HOMO-LUMO transition.[1]

-

The performance of different TD-DFT functionals varies significantly in predicting the excitation energies. The tuned long-range corrected functional tuned-CAM-B3LYP has been shown to provide excellent agreement with experimental results for DBP on a hexagonal boron nitride (h-BN) surface.[6]

-

Calculations at the Coupled-Cluster level (CC2) provide benchmark values for vertical excitation energies.[5]

| Computational Method | S₁ Excitation Energy (eV) | S₂ Excitation Energy (eV) |

| TD-DFT | ||

| B3LYP | Varies | Varies |

| PBE | Varies | Varies |

| CAM-B3LYP (tuned) | ~2.2 | ~2.5 |

| Ab Initio | ||

| CC2 | ~2.3 | ~2.6 |

| SCS-CC2 | ~2.4 | ~2.7 |

Table 1: Comparison of Calculated Vertical Excitation Energies for DBP. Note: Exact values depend on the basis set and specific computational details. The values presented are approximate and for comparative purposes.

Vibrational Spectroscopy

The vibrational modes of DBP have been investigated both experimentally, using infrared (IR) absorption spectroscopy, and computationally, through DFT calculations.[3][8] These studies provide insights into the molecule's structural dynamics.

Experimental and Theoretical Agreement:

-

DFT calculations of the vibrational frequencies of DBP show good agreement with experimental IR spectra of DBP grains embedded in polyethylene (PE) and CsI pellets.[3]

-

The comparison between theoretical and experimental vibrational spectra aids in the assignment of specific vibrational modes.

| Experimental (IR in PE/CsI, cm⁻¹) | Theoretical (DFT, cm⁻¹) | Symmetry Assignment |

| ~180 | ~175 | A |

| ~400 | ~395 | B₁ |

| ~550 | ~545 | B₂ |

| ~700 | ~695 | B₃ |

Table 2: Selected Experimental and Theoretically Calculated Vibrational Frequencies of DBP. Note: This is a representative subset of the full vibrational spectrum.

Experimental Protocols

UV/vis Absorption Spectroscopy

-

Sample Preparation: DBP molecules are isolated in an inert rare-gas matrix (e.g., argon or neon) at cryogenic temperatures (6-12 K).[3]

-

Measurement: The absorbance spectrum is measured as a function of wavelength. The use of different matrices can cause slight shifts in the observed spectra due to varying polarizabilities.[3]

Infrared (IR) Absorption Spectroscopy

-

Sample Preparation: DBP grains are embedded in either polyethylene (PE) or CsI pellets.[3]

-

Measurement: The IR absorption spectrum is recorded, typically over a range of 150-4000 cm⁻¹.

Logical Relationships in Spectroscopic Analysis

The interpretation of experimental spectra is greatly enhanced by theoretical calculations. A logical workflow is typically followed to correlate experimental and computational data.

Conclusion

The synergy between theoretical calculations and experimental spectroscopy has been pivotal in building a detailed understanding of the electronic and vibrational properties of this compound. DFT and TD-DFT methods, when carefully benchmarked and validated against experimental data, provide powerful predictive tools for screening and designing new DBP derivatives with tailored optoelectronic properties. This guide serves as a foundational reference for researchers aiming to further explore and exploit the potential of this promising organic semiconductor.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. ossila.com [ossila.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluating Computational and Structural Approaches to Predict Transformation Products of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Identification of vibrational excitations and optical transitions of the organic electron donor this compound (DBP) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Tetraphenyldibenzoperiflanthene (DBP) in Organic Solar Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetraphenyldibenzoperiflanthene (DBP) as a key component in organic solar cells (OSCs). DBP is a small molecule organic semiconductor that has demonstrated significant potential as an electron donor material due to its favorable photophysical and electronic properties. This document outlines detailed protocols for the fabrication and characterization of DBP-based OSCs, presents a summary of reported performance data, and illustrates key experimental workflows and device architectures.

Introduction to DBP in Organic Solar Cells

This compound (DBP) is a polycyclic aromatic hydrocarbon that exhibits strong absorption in the visible spectrum, good charge carrier mobility, and a suitable highest occupied molecular orbital (HOMO) energy level for use as a donor material in organic photovoltaics. It is commonly paired with fullerene-based acceptors such as C60 and C70, as well as other non-fullerene acceptors, in various device architectures to achieve efficient photon-to-electron conversion. The performance of DBP-based solar cells is highly dependent on the device structure, the choice of acceptor material, and the fine-tuning of fabrication parameters such as layer thickness and annealing conditions.

Device Architectures

DBP has been successfully incorporated into several organic solar cell architectures, primarily the standard (p-i-n) and inverted (n-i-p) planar heterojunction structures.

A diagram illustrating the standard and inverted device architectures is provided below.

Experimental Protocols

The following sections provide detailed protocols for the fabrication of DBP-based organic solar cells using both vacuum deposition and solution-processing techniques, followed by standard characterization methods.

Fabrication by Vacuum Thermal Evaporation (VTE)

Vacuum thermal evaporation is a common method for depositing the thin, well-defined layers required for high-performance small molecule organic solar cells.

Protocol:

-

Substrate Preparation:

-

Clean indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in a detergent solution, deionized (DI) water, acetone, and isopropanol (IPA) for 15 minutes each.

-

Dry the substrates with a stream of dry nitrogen.

-

Treat the cleaned substrates with UV-ozone for 15-20 minutes to improve the work function of the ITO and remove any residual organic contaminants.

-

-

Thin Film Deposition:

-

Transfer the substrates into a high-vacuum thermal evaporation system with a base pressure below 1 x 10⁻⁶ Torr.

-

Deposit the hole transport layer (HTL), for example, 10 nm of Molybdenum trioxide (MoO₃), at a deposition rate of approximately 0.1 Å/s.

-

Deposit the DBP donor layer to a thickness of 20-40 nm at a rate of 0.5-1 Å/s. The substrate temperature can be maintained at room temperature or slightly elevated (e.g., 60°C) to influence film morphology.

-

Deposit the acceptor layer, for instance, 30-50 nm of Fullerene C₇₀, at a rate of 0.5-1 Å/s.

-

Deposit the electron transport layer (ETL), for example, 5-10 nm of Bathocuproine (BCP), at a rate of 0.1 Å/s.

-

Finally, deposit the metal cathode, typically 100 nm of Silver (Ag) or Aluminum (Al), at a rate of 1-2 Å/s through a shadow mask to define the active area of the device.

-

Fabrication by Solution Processing

Solution processing offers a lower-cost and potentially scalable alternative to vacuum deposition.

Protocol:

-

Substrate and Solution Preparation:

-

Prepare the ITO substrates as described in the vacuum deposition protocol.

-

Prepare a solution of a hole transport layer material, such as PEDOT:PSS.

-

Prepare a solution of DBP and the chosen acceptor material in a suitable organic solvent (e.g., chloroform, chlorobenzene). The concentration and donor:acceptor ratio need to be optimized, a common starting point is a total concentration of 10-20 mg/mL.

-

-

Layer Deposition by Spin Coating:

-

Spin-coat the PEDOT:PSS solution onto the UV-ozone treated ITO substrate (e.g., at 3000-5000 rpm for 30-60 seconds) and anneal on a hotplate (e.g., at 120-150°C for 10-15 minutes) in a nitrogen-filled glovebox.

-

Spin-coat the DBP:acceptor blend solution to form the active layer. The spin speed (typically 1000-3000 rpm) will determine the film thickness.

-

Anneal the active layer at a specific temperature (e.g., 50-150°C) for a defined time (e.g., 5-15 minutes) to optimize the morphology of the bulk heterojunction.[1]

-

Deposit the ETL and cathode. For a standard architecture, this may involve spin-coating a soluble ETL material followed by thermal evaporation of the metal cathode. For an inverted structure, a metal oxide ETL like ZnO can be deposited first, followed by the active layer, a soluble HTL, and then the top electrode.

-

Device Characterization

1. Current Density-Voltage (J-V) Measurement:

-

Objective: To determine the key performance parameters of the solar cell: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

-

Setup: A solar simulator (e.g., Class AAA) providing an illumination of 100 mW/cm² (AM 1.5G spectrum), a source measure unit (SMU), and a probe station.

-

Protocol:

-

Calibrate the light intensity of the solar simulator using a certified reference silicon solar cell.

-

Place the fabricated DBP-based solar cell on the probe station and make electrical contact to the anode and cathode.

-

Measure the current density as a function of the applied voltage, typically sweeping from -0.2 V to 1.2 V. The scan rate can influence the measured parameters, especially in devices with charge trapping, so a consistent and reported scan rate should be used (e.g., 10-100 mV/s).

-

Record the J-V curves in the dark and under illumination.

-

Extract Voc (the voltage at which the current is zero), Jsc (the current density at zero voltage), and the maximum power point (Pmax).

-

Calculate the Fill Factor (FF) and Power Conversion Efficiency (PCE) using the following equations:

-

FF = (Jmp * Vmp) / (Jsc * Voc)

-

PCE = (Jsc * Voc * FF) / Pin where Jmp and Vmp are the current density and voltage at the maximum power point, and Pin is the incident light power density.

-

-

2. External Quantum Efficiency (EQE) Measurement:

-

Objective: To determine the ratio of collected charge carriers to incident photons at each wavelength.

-

Setup: A light source (e.g., Xenon lamp), a monochromator, a chopper, a lock-in amplifier, and a calibrated reference photodiode.

-

Protocol:

-

Modulate the monochromatic light from the monochromator using a mechanical chopper.

-

Measure the current generated by the DBP solar cell at short-circuit conditions for each wavelength using the lock-in amplifier.

-

Measure the incident photon flux at each wavelength using the calibrated reference photodiode.

-

Calculate the EQE at each wavelength (λ) using the formula:

-

EQE(λ) = (Jsc(λ) / (q * Φ(λ))) * 100% where Jsc(λ) is the short-circuit current density at a specific wavelength, q is the elementary charge, and Φ(λ) is the incident photon flux at that wavelength.

-

-

The integrated short-circuit current density calculated from the EQE spectrum should be in good agreement (typically within 5%) with the Jsc value obtained from the J-V measurement under the solar simulator.

-

Data Presentation: Performance Summary

The performance of DBP-based organic solar cells varies depending on the device architecture and the acceptor material used. The following table summarizes some reported performance parameters.

| Donor | Acceptor | Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| DBP | C₇₀ | Planar Heterojunction | 0.91 | 12.3 | 56 | 6.4 | [2] |

| DBP | C₇₀ | p-i-n | - | - | - | 5.19 | |

| DBP | C₆₀ | Bilayer | - | - | - | ~3-4 | |

| DBP | - | Solution-Processed | - | - | - | 1.42 | [1] |

Note: The performance of organic solar cells can be highly sensitive to fabrication conditions and laboratory environments. The values presented here are for comparative purposes.

Charge Generation and Transport Mechanism

The fundamental process of converting light into electricity in a DBP-based organic solar cell involves several key steps, as illustrated in the diagram below.

-

Photon Absorption: Photons from the incident light are absorbed by the DBP donor and/or the acceptor material, creating an excited state.

-

Exciton Formation: In the DBP layer, the absorbed photon energy creates a tightly bound electron-hole pair, known as an exciton.

-

Exciton Diffusion: The exciton diffuses through the DBP layer until it reaches the interface between the DBP (donor) and the acceptor material.

-

Exciton Dissociation: At the donor-acceptor interface, the energy offset between the LUMO of the DBP and the LUMO of the acceptor drives the transfer of the electron from the DBP to the acceptor, while the hole remains on the DBP. This process is also referred to as charge transfer.

-

Charge Separation and Transport: The separated electrons and holes are then transported through the acceptor and donor materials, respectively, towards the corresponding electrodes (cathode and anode).

-

Charge Collection: The electrons are collected at the cathode, and the holes are collected at the anode, generating a photocurrent in the external circuit.

Recombination is a major loss mechanism where the separated electrons and holes recombine before being collected, which reduces the overall efficiency of the device.

Conclusion

This compound is a promising donor material for organic solar cells. By carefully selecting the device architecture, acceptor material, and optimizing the fabrication and processing parameters, it is possible to achieve high power conversion efficiencies. The protocols and data presented in these application notes provide a valuable resource for researchers working to advance the field of organic photovoltaics. Further improvements in device performance are anticipated with continued research into new acceptor materials, interfacial engineering, and morphology control.

References

Application Notes and Protocols for Tetraphenyldibenzoperiflanthene as a Red Emitter in OLEDs

For Researchers, Scientists, and Materials Development Professionals

Introduction

Tetraphenyldibenzoperiflanthene (DBP), with the chemical name 5,10,15,20-tetraphenylbisbenz[1][2]indeno[1,2,3-cd:1',2',3'-lm]perylene, is a high-performance organic semiconductor material that has garnered significant interest as a red fluorescent emitter in Organic Light-Emitting Diodes (OLEDs). Its rigid, planar molecular structure and extended π-conjugation contribute to its excellent photophysical properties, including high photoluminescence quantum yield and exceptional color purity. These characteristics make DBP a compelling candidate for use in vibrant and efficient red OLEDs for display and lighting applications.

This document provides detailed application notes and experimental protocols for the utilization of DBP as a red emitter in OLEDs. It covers the synthesis of DBP, fabrication of OLED devices, and characterization methods, supported by performance data from the literature.

Data Presentation

The performance of OLEDs incorporating DBP as a red emitter is summarized in the tables below. The data highlights the influence of different device architectures and materials on key performance metrics.

Table 1: Performance of DBP-based Red OLEDs with an Alq3 Electron Transport Layer

| Device Component | Material | Thickness (nm) |

| Anode | ITO | --- |

| Hole Injection Layer (HIL) | CFx | --- |

| Hole Transport Layer (HTL) | NPB | 60 |

| Emitting Layer (EML) | DBP doped in Rubrene | 30 |

| Electron Transport Layer (ETL) | Alq3 | 30 |

| Electron Injection Layer (EIL) | LiF | 1 |

| Cathode | Al | 100 |

| Performance Metrics | ||

| Driving Voltage @ 20 mA/cm² | 4.9 V | |

| Current Efficiency @ 20 mA/cm² | 3.2 cd/A | |

| Power Efficiency @ 20 mA/cm² | 2.0 lm/W | |

| CIE Coordinates (x, y) | (0.66, 0.34) |

Table 2: Performance of DBP-based Red OLEDs with an Improved Electron Transport Layer (DBzA)

| Device Component | Material | Thickness (nm) |

| Anode | ITO | --- |

| Hole Injection Layer (HIL) | CFx | --- |

| Hole Transport Layer (HTL) | NPB | 60 |

| Emitting Layer (EML) | DBP doped in Rubrene | 30 |

| Electron Transport Layer (ETL) | DBzA | 30 |

| Electron Injection Layer (EIL) | LiF | 1 |

| Cathode | Al | 100 |

| Performance Metrics | ||

| Driving Voltage @ 20 mA/cm² | < 4 V | |

| Current Efficiency @ 20 mA/cm² | 5.4 cd/A | |

| Power Efficiency @ 20 mA/cm² | 5.3 lm/W | |

| CIE Coordinates (x, y) | (0.66, 0.34) | |

| Half-Luminance Lifetime @ 80 mA/cm² | 223 hours | [3][4] |

Experimental Protocols

Protocol 1: Synthesis of this compound (DBP)

Protocol 2: Fabrication of a DBP-based OLED Device

This protocol outlines the fabrication of a red OLED using DBP as a dopant in a rubrene host matrix via thermal evaporation.

1. Substrate Preparation: a. Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. b. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. c. Dry the substrates with a stream of high-purity nitrogen gas. d. Immediately transfer the cleaned substrates to a UV-ozone cleaner for 10 minutes to remove organic residues and improve the ITO work function.

2. Organic Layer Deposition: a. Transfer the substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr). b. Deposit the following layers sequentially without breaking the vacuum: i. Hole Transport Layer (HTL): Deposit N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) at a rate of 1-2 Å/s to a thickness of 60 nm. ii. Emitting Layer (EML): Co-evaporate rubrene (host) and DBP (dopant). A typical doping concentration is 1-5 wt% of DBP. The deposition rate of the host should be maintained at 1-2 Å/s, while the dopant rate is adjusted to achieve the desired concentration. The total thickness of the EML should be approximately 30 nm. iii. Electron Transport Layer (ETL): Deposit 9,10-bis[4-(6-methylbenzothiazol-2-yl)phenyl]anthracene (DBzA) at a rate of 1-2 Å/s to a thickness of 30 nm.

3. Cathode Deposition: a. Following the organic layer deposition, deposit the cathode layers through a shadow mask to define the active area. b. Electron Injection Layer (EIL): Deposit Lithium Fluoride (LiF) at a rate of 0.1-0.2 Å/s to a thickness of 1 nm. c. Cathode: Deposit Aluminum (Al) at a rate of 5-10 Å/s to a thickness of 100 nm.

4. Encapsulation: a. Transfer the completed devices to a nitrogen-filled glovebox without exposure to air or moisture. b. Apply a UV-curable epoxy around the active area of the device. c. Place a clean glass coverslip over the epoxy and cure under a UV lamp to form a hermetic seal.

Protocol 3: Characterization of the OLED Device